molecular formula C10H15NS B8506470 N-(4-methylbenzyl)-cysteamine

N-(4-methylbenzyl)-cysteamine

Cat. No.: B8506470
M. Wt: 181.30 g/mol
InChI Key: OFACHFZYILLIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylbenzyl)-cysteamine is a derivative of cysteamine (2-aminoethanethiol), where the primary amine is substituted with a 4-methylbenzyl group. The 4-methylbenzyl substitution aims to enhance metabolic stability while retaining or modifying biological activity.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-[(4-methylphenyl)methylamino]ethanethiol

InChI

InChI=1S/C10H15NS/c1-9-2-4-10(5-3-9)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3

InChI Key

OFACHFZYILLIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCS

Origin of Product

United States

Comparison with Similar Compounds

N-Substituted Cysteamine Derivatives

  • Cysteamine (2-Aminoethanethiol): The parent compound lacks substituents on the amine, rendering it susceptible to rapid degradation by pantetheinases .
  • N-Acetylcysteine (NAC) : Acetylation of the amine improves stability but reduces thiol reactivity. NAC is a prodrug that releases cysteine, enhancing glutathione synthesis .
  • Synthesis protocols for similar benzyl-substituted amines involve reductive amination or transition metal-catalyzed coupling (e.g., ruthenium catalysis, yielding 59–66% for related amines) .

Benzyl-Substituted Amines

  • N-(4-Methylbenzyl)-3-nitroaniline : Synthesized via reductive amination, this compound exhibits a planar aromatic system and hydrogen-bonding patterns unaffected by the methyl group, suggesting minimal steric disruption .
  • N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine : A structurally complex amine synthesized with 59% yield using ruthenium catalysis, highlighting the efficiency of metal-catalyzed methods for bulky substituents .

Physicochemical Properties

  • Thermal Stability : Benzyl-substituted pyrrolidines (e.g., 3i) exhibit high thermal stability, with decomposition points >125°C .

Industrial and Market Considerations

  • N-(4-Methylbenzyl)propan-2-amine : Market analyses project growth in benzyl-substituted amines, driven by applications in pharmaceuticals and agrochemicals .
  • Synthesis Scalability : Metal-catalyzed methods (e.g., Ru, Ti/Mg) offer high yields (>90%) for cyclic amines, suggesting viability for large-scale production of N-(4-methylbenzyl)-cysteamine derivatives .

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